molecular formula C12H8O3 B2645275 2-(Naphthalen-2-yl)-2-oxoacetic acid CAS No. 14289-45-3

2-(Naphthalen-2-yl)-2-oxoacetic acid

Cat. No. B2645275
CAS RN: 14289-45-3
M. Wt: 200.193
InChI Key: UQQMNAKUWQWIMD-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-2-oxoacetic acid is a chemical compound that is a derivative of naphthylacetic acid . It carries a carboxy group at position 2 . It is also related to 2-naphthol, which is an important starting material in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness .

Scientific Research Applications

Anticancer Research

2-(Naphthalen-2-yl)-2-oxoacetic acid derivatives have been studied for their potential in anticancer applications. A study by Salahuddin et al. (2014) synthesized derivatives using o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid, finding that certain compounds exhibited significant activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Environmental Applications

Research on anaerobic naphthalene degradation by a sulfate-reducing enrichment culture, which utilized compounds like 2-naphthoic acids, shows potential environmental applications, particularly in the biodegradation of polycyclic aromatic hydrocarbons (Meckenstock, Annweiler, Michaelis, Richnow, & Schink, 2000).

Chemical Synthesis and Characterization

In the field of chemical synthesis and characterization, compounds derived from this compound have been extensively studied. Li et al. (2012) investigated self-catenated networks and pcu topology based on mixed ligands involving 2,2′-(naphthalene-1,5-diylbis(oxy))diacetic acid (Li, Qin, Wang, Shao, Su, & Liu, 2012).

Neurological Research

In neurological research, derivatives of this compound have been explored for their potential anti-Parkinson's activity. A study by Gomathy et al. (2012) synthesized novel derivatives and evaluated their efficacy in in vitro and in vivo models of Parkinson's disease (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Anticonvulsant Activity

Compounds derived from this compound have also been investigated for their anticonvulsant properties. Ghareb et al. (2017) synthesized and evaluated naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives for potential anticonvulsant effects (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

Agricultural Applications

The influence of side-chain length on the activity of ω-(2-Naphthyloxy)-n-Alkylcarboxylic Acids, including 2-naphthyloxyacetic acid, has been studied for inducing parthenocarpy in tomatoes, indicating potential agricultural applications (Luckwill & Woodcock, 1955).

Anxiolytic Effect Study

A study by Lutsenko et al. (2013) explored the anxiolytic effects of 2-oxyindolin-3-glyoxylic acid derivatives, demonstrating potential applications in the development of new therapeutic agents for anxiety disorders (Lutsenko, Bobyrev, & Devyatkina, 2013).

Synthesis and Fluorescence Studies

Research on the synthesis and fluorescence properties of certain this compound derivatives, such as for developing fluorescent probes for β-amyloid, highlights their potential in biochemical and medical imaging applications (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).

properties

IUPAC Name

2-naphthalen-2-yl-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQMNAKUWQWIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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